1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene
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Overview
Description
1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene is an aromatic compound with the molecular formula C7H4Br2FNO3 It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Bromination: Addition of bromine atoms to specific positions on the benzene ring.
Fluorination: Introduction of the fluorine atom.
Methoxylation: Addition of the methoxy group.
Each of these steps requires specific reagents and conditions. For example, nitration is often carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 1,5-Dibromo-2-fluoro-4-methoxy-3-aminobenzene .
Scientific Research Applications
1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene exerts its effects depends on the specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways involved can vary and are often the subject of detailed mechanistic studies .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-fluoro-2-methoxybenzene: Similar structure but different substitution pattern.
1,4-Dibromo-2-fluorobenzene: Lacks the nitro and methoxy groups.
1,5-Dibromo-2-fluoro-4-methoxybenzene: Lacks the nitro group.
Uniqueness
The presence of both electron-withdrawing (nitro, fluorine) and electron-donating (methoxy) groups on the benzene ring allows for diverse chemical transformations and interactions .
Properties
IUPAC Name |
1,5-dibromo-2-fluoro-4-methoxy-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2FNO3/c1-14-7-4(9)2-3(8)5(10)6(7)11(12)13/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWPEYNTNFTMSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1Br)Br)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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